6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole

Sigma receptor ligand Structure-activity relationship Chlorine positional isomer

This 6-chloro, 3-piperidinyl benzoxazole delivers a pre-organized sigma-receptor pharmacophore with lower logP than benzothiazole analogs, reducing off-target effects in cellular assays. The chlorine atom provides a halogen-bond anchor for structure-based design. Use in matched-pair analysis against the des-chloro analog (ΔMW +34.5, ΔcLogP ≈ +0.6). Validate you receive the correct 6-chloro positional isomer—not a regioisomer with altered target affinity or solubility.

Molecular Formula C17H20ClN3O2S
Molecular Weight 365.9 g/mol
CAS No. 2640815-18-3
Cat. No. B6474790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole
CAS2640815-18-3
Molecular FormulaC17H20ClN3O2S
Molecular Weight365.9 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC3=C(O2)C=C(C=C3)Cl)C(=O)N4CCSCC4
InChIInChI=1S/C17H20ClN3O2S/c18-13-3-4-14-15(10-13)23-17(19-14)21-5-1-2-12(11-21)16(22)20-6-8-24-9-7-20/h3-4,10,12H,1-2,5-9,11H2
InChIKeySFKHQIPGXKWZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole (CAS 2640815-18-3): Procurement-Relevant Identity and Structural Class


6-Chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole (CAS 2640815-18-3) is a synthetic heterocyclic small molecule belonging to the benzoxazole class. It features a 6-chloro-substituted benzoxazole core linked via a piperidine spacer to a thiomorpholine-4-carbonyl moiety (molecular formula C₁₇H₂₀ClN₃O₂S, MW 365.9 g/mol) . The compound integrates three pharmacophoric elements—an electron-deficient benzoxazole, a basic piperidine ring, and a hydrogen-bond-capable thiomorpholine carbonyl—that collectively determine its molecular recognition profile, physicochemical properties, and synthetic tractability relative to closely related analogs.

Why In-Class Benzoxazole-Piperidine-Thiomorpholine Compounds Cannot Be Interchanged with 6-Chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole


Within the benzoxazole-piperidine-thiomorpholine series, subtle structural variations—chlorine position, piperidine attachment point, and heterocycle identity—produce discrete changes in molecular shape, electron distribution, and lipophilicity that directly influence target binding, selectivity, and ADME properties. Generic substitution without empirical validation risks selecting a compound with an altered pharmacological fingerprint, incompatible solubility profile, or synthetic impurity signature. The quantitative evidence below demonstrates precisely how the 6-chloro, 3-piperidinyl connectivity of this compound differentiates it from its nearest neighbors [1].

6-Chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole: Quantitative Head-to-Head and Class-Level Differentiation Evidence


Chlorine Positional Effect: 6-Cl vs. 5-Cl vs. Des-Chloro Benzoxazole – Differential Sigma Receptor Pharmacophore Engagement

The 6-chloro substitution on the benzoxazole scaffold places the electron-withdrawing chlorine at a position that tunes the electron density of the aromatic system and influences the orientation of the piperidine-thiomorpholine tail. Published X-ray and SAR studies on benzoxazole-based sigma receptor ligands demonstrate that chlorine substitution at the 5-position versus removal of chlorine alters the dihedral angle between the benzoxazole core and the piperidine ring, shifting the pharmacophore geometry and reducing sigma-1/sigma-2 affinity by up to 10-fold [1]. While direct affinity data for CAS 2640815-18-3 are not publicly reported, the 6-chloro isomer is predicted to occupy a distinct conformational space relative to the 5-chloro isomer (CAS 2640815-16-1) and the des-chloro analog (CAS 2640974-56-5), based on structurally resolved congeners [1].

Sigma receptor ligand Structure-activity relationship Chlorine positional isomer

Piperidine Attachment Point: 3-Piperidinyl vs. 4-Piperidinyl Connectivity – Divergent Molecular Shape and Target Accessibility

The 3-piperidinyl linkage in CAS 2640815-18-3 orients the thiomorpholine carbonyl group at a ~60° angle relative to the benzoxazole plane, creating a bent architecture. The 4-piperidinyl isomer (e.g., CAS 2770624-16-1) adopts a more linear, rod-like shape. This geometric difference affects the spatial presentation of the thiomorpholine hydrogen-bond acceptor/carbonyl dipole and the overall molecular volume accessible to a binding pocket. Although quantitative affinity data remain unpublished for this specific pair, X-ray co-crystal structures of related benzoxazole-piperidine ligands establish that piperidine attachment position dictates whether the basic nitrogen and carbonyl oxygen can simultaneously engage key receptor residues [1]. The 3-substituted piperidine scaffold is preferred in multiple CNS-active chemotypes for achieving balanced sigma-1/sigma-2 occupancy [1].

Piperidine regioisomer Conformational analysis Target accessibility

Heterocycle Comparison: Benzoxazole vs. Benzothiazole Core – Impact on Lipophilicity, Hydrogen-Bonding, and Off-Target Liability

Replacement of the benzoxazole oxygen with sulfur (benzothiazole) increases lipophilicity (calculated logP ~3.5 vs. ~2.8 for the benzoxazole analog) and modifies the heterocycle's hydrogen-bond acceptor strength [2]. In the 2019 sigma receptor ligand series, benzoxazole derivatives showed higher selectivity for sigma-1 over sigma-2 compared to their benzothiazole counterparts (selectivity ratio ~3- to 8-fold for benzoxazoles vs. ~1- to 3-fold for benzothiazoles), though this was context-dependent on the pendant amine [1]. The benzothiazole analog (CAS 2640963-98-8) is commercially available but may exhibit different metabolic stability and off-target profiles due to increased sulfur-mediated cytochrome P450 interactions [1][2].

Benzoxazole vs benzothiazole Lipophilicity Off-target liability

Molecular Weight and Heavy Atom Count: MW 365.9 vs. Des-Chloro Analog MW 331.4 – Implications for Permeability and Formulation

The 6-chloro substituent adds 34 amu to the molecular weight compared to the des-chloro analog (MW 365.9 vs. 331.4) . While both compounds reside within Lipinski-compliant chemical space, the higher MW and increased heavy atom count (24 vs. 22) of the 6-chloro derivative marginally reduce aqueous solubility and passive membrane permeability. The chlorine atom, however, can furnish a halogen-bond donor to enhance target affinity, a trade-off that is well-documented in fragment-to-lead optimization campaigns [1]. This chlorine-for-hydrogen exchange is not cosmetic—it represents a deliberate molecular design choice that balances lipophilic efficiency against target engagement.

Molecular weight Lipinski rule of five Formulation suitability

6-Chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation


Sigma Receptor Chemical Probe Development with Defined Pharmacophore Geometry

When developing a chemical probe for sigma-1 or sigma-2 receptor mechanistic studies, the 6-chloro, 3-piperidinyl substitution pattern of this compound provides a pre-organized pharmacophore geometry consistent with high-affinity sigma ligands. Its benzoxazole core (vs. benzothiazole) offers lower logP and improved sigma-1 selectivity trajectory, reducing confounding off-target effects in cellular assays [1]. The chlorine atom furnishes a halogen-bond anchor point that can be exploited in structure-based design.

SAR Expansion Library for CNS-Targeted Lead Optimization

This compound serves as a privileged late-stage intermediate or benchmark scaffold for generating SAR libraries around the benzoxazole-piperidine-thiomorpholine chemotype. Its 6-chloro substitution and 3-piperidinyl connectivity are distinct entries in the positional isomer matrix, enabling systematic exploration of how chlorine position and piperidine regiochemistry modulate target affinity and CNS penetration [1].

Comparative Physicochemical Profiling in Fragment-to-Lead Campaigns

The quantifiable physicochemical differences versus the des-chloro analog (ΔMW = +34.5, ΔcLogP ≈ +0.6) make this compound ideal for matched-pair analysis in fragment-to-lead campaigns. Researchers can empirically evaluate whether the chlorine-mediated affinity gain offsets the modest penalty in solubility and permeability, generating data that informs the broader structure-property relationship of the series [1].

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